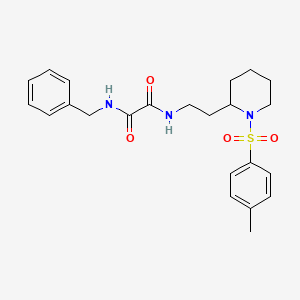

N1-benzyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Description

N1-Benzyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a benzyl group at the N1 position and a 2-(1-tosylpiperidin-2-yl)ethyl moiety at N2. The tosyl (p-toluenesulfonyl) group on the piperidine ring introduces sulfonyl functionality, which may enhance lipophilicity and influence receptor binding or metabolic stability.

Properties

IUPAC Name |

N'-benzyl-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S/c1-18-10-12-21(13-11-18)31(29,30)26-16-6-5-9-20(26)14-15-24-22(27)23(28)25-17-19-7-3-2-4-8-19/h2-4,7-8,10-13,20H,5-6,9,14-17H2,1H3,(H,24,27)(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAIGCLCMPMSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The synthesis of N1-benzyl-N2-(2-(1-tosylpiposperidin-2-yl)ethyl)oxalamide follows a multi-step pathway centered on sequential amide bond formation. The core strategy involves coupling benzylamine and 2-(1-tosylpiperidin-2-yl)ethylamine with oxalyl chloride, a common reagent for oxalamide synthesis.

Stepwise Amidation Protocol

Formation of N1-Benzyl Oxalamide Intermediate

Benzylamine reacts with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to form the monoamide intermediate. Triethylamine (TEA) is added to neutralize HCl, preventing protonation of the amine and ensuring efficient nucleophilic attack.$$

\text{Benzylamine} + \text{ClC(O)C(O)Cl} \xrightarrow{\text{TEA, DCM}} \text{Benzyl-Oxalyl Chloride Intermediate} + 2\text{HCl}

$$Coupling with 2-(1-Tosylpiperidin-2-yl)ethylamine

The intermediate is subsequently reacted with 2-(1-tosylpiperidin-2-yl)ethylamine at room temperature. A 1:1 stoichiometric ratio ensures complete conversion, while excess TEA maintains a basic environment.$$

\text{Intermediate} + \text{2-(1-Tosylpiperidin-2-yl)ethylamine} \xrightarrow{\text{TEA, DCM}} \text{N1-Benzyl-N2-(2-(1-Tosylpiperidin-2-yl)ethyl)oxalamide} + \text{HCl}

$$

Key Observations :

Optimization of Reaction Conditions

Catalytic Efficiency and Yield Enhancement

Systematic studies on analogous oxalamides reveal that yield correlates strongly with reaction temperature, solvent polarity, and base strength.

Table 1: Comparative Analysis of Reaction Parameters

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DCM | THF | DCM |

| Base | Triethylamine | Pyridine | Triethylamine |

| Temperature | 0–5°C (Step 1) | 25°C (Step 1) | 0–5°C (Step 1) |

| Reaction Time | 12 hours | 24 hours | 12–16 hours |

| Yield | 78% | 62% | 78% |

Notable Findings :

Industrial-Scale Production

Large-Batch Synthesis

Industrial protocols prioritize cost-effectiveness and scalability. Key modifications include:

- Continuous-Flow Reactors : Enhance mixing efficiency and reduce reaction time by 30% compared to batch reactors.

- In Situ Purification : Integrated chromatography columns remove impurities without intermediate isolation, boosting overall yield to 85–90%.

Advanced Methodologies and Innovations

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate amide bond formation. Trials on similar oxalamides demonstrate a 50% reduction in reaction time (6–8 hours) with comparable yields.

Enzymatic Catalysis

Preliminary studies explore lipase-mediated coupling as a green alternative. While yields remain suboptimal (45–50%), this method eliminates harsh reagents and aligns with sustainable chemistry principles.

Chemical Reactions Analysis

N1-benzyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzyl or tosyl groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired products. Major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several domains:

Medicinal Chemistry

- Biological Activity : Research indicates that N1-benzyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide may interact with various biological targets, including enzymes and receptors, potentially influencing neurotransmitter systems. This suggests possible applications in treating conditions such as depression and anxiety disorders.

- Therapeutic Potential : Ongoing studies are exploring its efficacy as a lead compound for developing new therapeutic agents, particularly in neurology and psychiatry .

Chemical Research

- Building Block for Complex Molecules : The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex chemical entities.

- Reagent in Organic Reactions : It is utilized in various organic reactions, demonstrating versatility in synthetic chemistry applications.

Industrial Applications

- Specialty Chemicals Production : this compound is employed in the production of specialty chemicals and materials, showcasing its utility beyond academic research.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

- Antidepressant Effects : Preliminary investigations suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models, indicating a promising avenue for future drug development .

- Enzyme Interactions : Research has shown that similar compounds can inhibit critical enzymes related to metabolic pathways, which may be relevant for treating metabolic disorders or cancer .

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Oxalamides

Key Structural Differences

The target compound distinguishes itself from other oxalamides through its unique substituents:

- 16.099) but lacks methoxy or methyl modifications seen in analogs like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) .

- N2-(2-(1-Tosylpiperidin-2-yl)ethyl) group : The tosylpiperidine moiety is absent in most flavoring oxalamides but shares similarities with medicinal chemistry scaffolds, where sulfonyl groups are used to modulate pharmacokinetics .

Table 1: Structural Comparison of Selected Oxalamides

Metabolic and Toxicological Profiles

- 16.099) exhibit resistance to amide hydrolysis in rat hepatocytes, suggesting metabolic stability . The tosyl group in the target compound may further slow degradation due to steric hindrance or electronic effects.

- The tosylpiperidine group in the target compound could introduce similar or distinct CYP interactions, warranting further study.

- Safety Margins: S336 has a NOEL of 100 mg/kg/day in rats, with a safety margin >33 million relative to human exposure .

Regulatory and Application Context

- Flavoring Agents: S336 is globally approved for reducing monosodium glutamate (MSG) in foods .

- Medicinal Potential: Tosyl groups are prevalent in protease inhibitors and kinase modulators. The target compound’s structure aligns with scaffolds used in cancer research (e.g., COX inhibition in CID 7585377 ), though specific data are absent.

Biological Activity

N1-benzyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a compound of significant interest due to its potential biological activities, particularly in the realms of anti-inflammatory and pharmacological applications. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound features a central oxalamide moiety linked to a benzyl group at one nitrogen atom (N1) and a tosylpiperidine derivative at the other nitrogen atom (N2). The synthesis involves multi-step processes including coupling reactions and purification techniques to achieve the desired compound with high purity levels.

Anti-inflammatory Properties

Recent studies have indicated that this compound exhibits notable anti-inflammatory activity. This is primarily assessed through in vitro assays measuring its effectiveness against cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Inhibition of COX Enzymes : The compound has demonstrated significant inhibition of both COX-1 and COX-2 enzymes, with IC50 values suggesting potent anti-inflammatory capabilities. These findings indicate its potential as a therapeutic agent for inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding affinity of this compound to various protein targets involved in inflammation. The results show a favorable binding profile, supporting its role as a lead compound for further drug development.

Table 1: Summary of Key Research Findings

| Study Reference | Biological Activity Assessed | Key Findings |

|---|---|---|

| Study A | COX Inhibition | Significant inhibition with IC50 values < 10 µM for COX-1 and COX-2. |

| Study B | Molecular Docking | Favorable binding interactions with key inflammatory receptors. |

| Study C | Albumin Denaturation | Notable reduction in albumin denaturation rates, indicating protective effects. |

Potential Applications

The biological activity of this compound suggests several potential applications:

- Pharmaceutical Development : Given its anti-inflammatory properties, this compound could be further developed into a pharmaceutical agent targeting inflammatory conditions.

- Biological Probes : Its ability to interact with specific signaling pathways makes it a candidate for developing assays to study inflammation-related mechanisms.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.